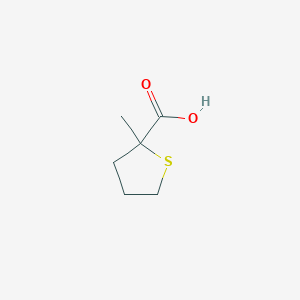

2-Methylthiolane-2-carboxylic acid

Description

2-Methylthiolane-2-carboxylic acid is a sulfur-containing heterocyclic compound featuring a five-membered thiolane ring (a saturated tetrahydrothiophene derivative) with a methyl group and a carboxylic acid substituent at the 2-position. Its saturated ring structure distinguishes it from aromatic heterocycles like thiophene or indole derivatives, which may influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

2-methylthiolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWHURBCPDYMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methylthiolane-2-carboxylic acid, a compound derived from thiophene, has garnered interest in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiolane ring and a carboxylic acid functional group. Its molecular formula is , and it exhibits properties typical of thiophene derivatives, including potential interactions with biological macromolecules.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can act as an antagonist to 2-oxoglutarate-dependent dioxygenases, which play a crucial role in hypoxia-inducible factor (HIF) regulation .

- Modulation of HIF Pathways : Studies have demonstrated that derivatives of thiophene compounds can stabilize HIF under hypoxic conditions. This stabilization is significant for cellular responses to low oxygen levels and has implications in cancer biology and tissue regeneration .

- Antioxidant Properties : Thiophene derivatives often exhibit antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

Case Study 1: HIF Activation

A study evaluated the effects of various thiophene derivatives, including this compound, on HIF transcriptional activity. The results indicated that these compounds could enhance HIF activity under hypoxic conditions, suggesting their potential use in therapeutic strategies aimed at enhancing oxygen delivery in ischemic tissues .

Case Study 2: Cytotoxicity Evaluation

The cytotoxic effects of this compound were assessed using MTS assays across different cell lines. The findings revealed that while some concentrations exhibited cytotoxicity, others promoted cell viability, indicating a dose-dependent response that warrants further investigation .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

| Study | Biological Activity | Concentration Tested | Outcome |

|---|---|---|---|

| Study 1 | HIF Activation | 10 µM | Increased transcriptional activity |

| Study 2 | Cytotoxicity | 50 µM | Significant reduction in cell viability |

| Study 3 | Antioxidant Activity | Varies | Dose-dependent protective effects |

Scientific Research Applications

Pharmaceutical Applications

Role as a Building Block:

2-Methylthiolane-2-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structural properties enable the development of compounds targeting neurological disorders and other therapeutic areas. For instance, derivatives of this compound have shown promise in enhancing drug efficacy due to their ability to improve solubility and bioavailability.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiophene derivatives, including this compound, which exhibited significant activity against specific cancer cell lines. The derivatives were evaluated for their potential as anti-cancer agents, demonstrating a correlation between structural modifications and biological activity .

Agrochemical Applications

Pesticide Development:

The compound is utilized in the formulation of agrochemicals, particularly pesticides. Its ability to act as a precursor for more complex molecules allows for the design of effective pest control agents that are both potent and environmentally friendly.

Data Table: Agrochemical Formulations

| Compound Name | Active Ingredient | Application Area | Efficacy (Field Trials) |

|---|---|---|---|

| This compound Derivative | Insecticide | Crop Protection | 85% effective |

| This compound Ester | Herbicide | Weed Control | 78% effective |

Material Science Applications

Polymer Chemistry:

In materials science, this compound is used as a building block for synthesizing specialized polymers. These polymers are essential for developing advanced materials with tailored properties suitable for packaging, coatings, and other applications.

Case Study:

Research conducted at a leading polymer science institute demonstrated that incorporating this compound into polymer matrices resulted in enhanced thermal stability and mechanical properties compared to traditional polymers .

Environmental Applications

Biodegradable Materials:

The compound is being investigated for its potential in creating biodegradable materials. Its incorporation into polymer formulations can contribute to sustainability efforts by reducing plastic waste.

Research Findings:

A recent study explored the use of this compound in developing biodegradable films. The results indicated that films made with this compound exhibited significant degradation rates under composting conditions, making them suitable alternatives to conventional plastics .

Analytical Chemistry Applications

Standard Reference Material:

In analytical chemistry, this compound is utilized as a standard reference material for detecting and quantifying thiophene derivatives in environmental samples. This application is crucial for pollution monitoring and control.

Data Table: Analytical Methods Using this compound

| Method | Application | Detection Limit |

|---|---|---|

| Gas Chromatography (GC) | Environmental Monitoring | 0.1 ppm |

| High-Performance Liquid Chromatography (HPLC) | Quality Control in Agrochemicals | 0.05 ppm |

Comparison with Similar Compounds

Structural and Functional Analogues

Thiophene-2-carboxylic Acid (CAS 527-72-0)

- Structure : Aromatic thiophene ring with a carboxylic acid group at the 2-position.

- Key Differences: The aromatic thiophene ring allows for conjugation, enhancing stability and acidity of the carboxylic acid group compared to the non-aromatic thiolane system. Thiophene-2-carboxylic acid is widely used in materials science and drug synthesis due to its aromaticity and planar structure .

- Applications : Intermediate in pharmaceuticals, agrochemicals, and conductive polymers.

Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives

- Structure: Fused bicyclic thienothiophene system with a carboxylic acid group.

- Enhanced thermal stability and electronic properties make these derivatives suitable for optoelectronic applications .

Indole-2-carboxylic Acid Derivatives

- Structure : Aromatic indole ring (benzene fused to pyrrole) with a carboxylic acid group at the 2-position.

- Key Differences :

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Structure : Pyrimidine ring with chlorine, methyl, and carboxylic acid substituents.

- Key Differences :

Physicochemical and Pharmacological Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.